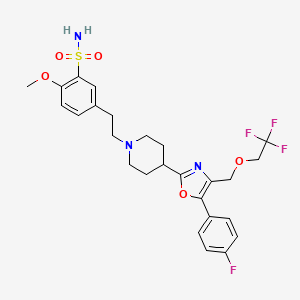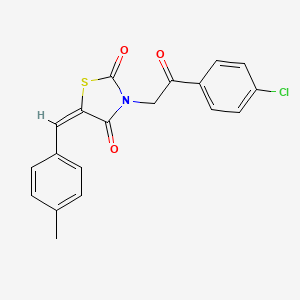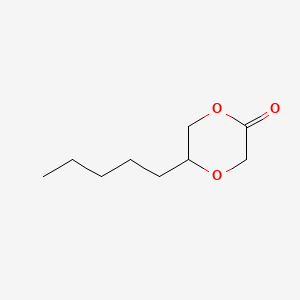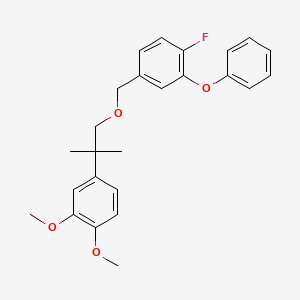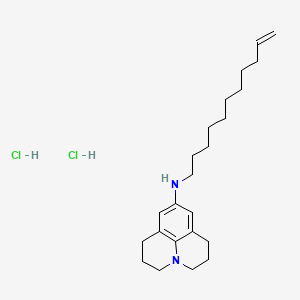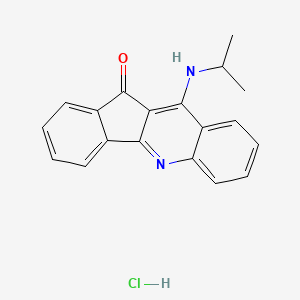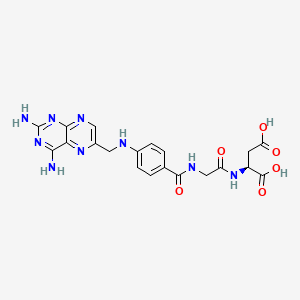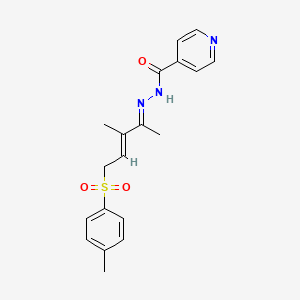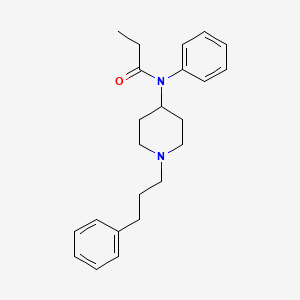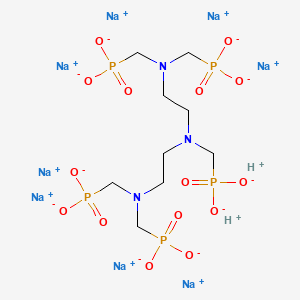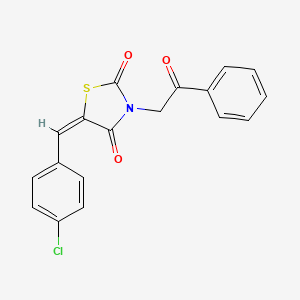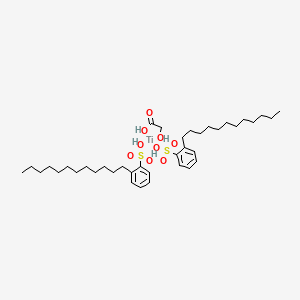
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- is an organometallic compound that features titanium as the central metal atom. This compound is characterized by its coordination with dodecylbenzenesulfonate and hydroxyacetate ligands. Organometallic compounds like this one are known for their diverse applications in catalysis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- typically involves the reaction of titanium precursors with dodecylbenzenesulfonic acid and hydroxyacetic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the proper coordination of the ligands to the titanium center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide species, while reduction could produce titanium(III) complexes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Biology
In biological research, organometallic compounds like this one are studied for their potential as anticancer agents due to their ability to interact with biological molecules.
Medicine
In medicinal chemistry, the compound may be explored for its therapeutic properties, particularly in the development of new drugs.
Industry
In industrial applications, the compound can be used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用機序
The mechanism by which Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- exerts its effects involves the coordination of its ligands to the titanium center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
- Titanium, bis(benzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- Titanium, bis(toluenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
Uniqueness
The uniqueness of Titanium, bis(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)- lies in its specific ligand coordination, which can impart distinct chemical and physical properties compared to other similar compounds. The presence of dodecylbenzenesulfonate ligands may enhance its solubility and stability in certain solvents, making it suitable for specific applications.
特性
CAS番号 |
63713-74-6 |
|---|---|
分子式 |
C38H64O9S2Ti |
分子量 |
776.9 g/mol |
IUPAC名 |
2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium |
InChI |
InChI=1S/2C18H30O3S.C2H4O3.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2(4)5;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);3H,1H2,(H,4,5); |
InChIキー |
GDDRQLYBSRBJLN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(C(=O)O)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


